3,5-Diamino-(2-hydroxyethyl)benzene
Description
3,5-Diamino-(2-hydroxyethyl)benzene is a substituted aromatic compound featuring a benzene ring with two amino groups at the 3- and 5-positions and a hydroxyethyl (-CH2CH2OH) group at the 2-position. The compound is of interest in organic synthesis, pharmaceuticals, and materials science due to its multifunctional groups, which enable diverse reactivity pathways such as cyclization, polymerization, and chelation .
Properties
Molecular Formula |
C8H12N2O |
|---|---|
Molecular Weight |
152.19 g/mol |
IUPAC Name |
2-(3,5-diaminophenyl)ethanol |
InChI |
InChI=1S/C8H12N2O/c9-7-3-6(1-2-11)4-8(10)5-7/h3-5,11H,1-2,9-10H2 |
InChI Key |
MMMRKZRSYPTOPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1N)N)CCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Functional Group Variations
3,5-Diamino-2-hydroxybenzoic Acid (CAS 112725-89-0)
- Structure : Differs by replacing the hydroxyethyl group with a carboxylic acid (-COOH) at the 2-position.
- Properties: Higher polarity and acidity (pKa ~2–3 for -COOH) compared to 3,5-Diamino-(2-hydroxyethyl)benzene.
- Applications : Used as a synthetic intermediate in dyes and coordination chemistry due to its chelating ability. Its sodium salt (CAS referenced in ) enhances water solubility for industrial applications.
- Key Difference : Carboxylic acid introduces ionizable functionality, altering solubility and reactivity in aqueous environments .
3,5-Diaminobenzyl Alcohol Dihydrochloride (CAS 28150-15-4)
- Structure : Contains a benzyl alcohol (-CH2OH) group instead of hydroxyethyl.
- Properties : The dihydrochloride salt form increases stability and solubility in polar solvents. Molecular weight = 211.09 g/mol.
- Applications : Primarily used in laboratory settings for pharmaceutical research (e.g., as a precursor for bioactive molecules).
Substituent Position and Electronic Effects
3,5-Dimethyl-1,2-phenylenediamine (CAS 3171-46-8)
- Structure: Methyl (-CH3) groups at 3- and 5-positions instead of amino groups; lacks hydroxyethyl.
- Properties : Lower polarity and reduced hydrogen-bonding capacity. Molecular weight = 136.19 g/mol.
- Applications : Used in polymer synthesis and corrosion inhibition.
- Key Difference: Methyl groups induce steric hindrance and electron-donating effects, contrasting with the electron-withdrawing amino groups in this compound .
4-(Substituted)-5-Fluorobenzene-1,2-diamine Derivatives
- Structure : Fluorine substitution at the 5-position and variable substituents at the 4-position.
- Properties : Fluorine enhances metabolic stability and lipophilicity.
- Applications : Key intermediates in antitumor and antiviral drug synthesis.
- Key Difference : Fluorine’s electronegativity alters electronic distribution, impacting binding affinity in biological systems compared to the hydroxyethyl group .
Hydroxyethyl Group Analogues
Diethanolamine (DEA, CAS 111-42-2)
- Structure : Aliphatic amine with two hydroxyethyl groups.
- Properties : High water solubility (log P = -1.5) and moderate aquatic toxicity. Molecular weight = 105.14 g/mol.
- Applications : Used in surfactants, gas treatment, and hydraulic fracturing fluids.
- Key Difference : Aliphatic backbone vs. aromatic ring results in different degradation pathways and environmental persistence .
Etophylline (7-(2-Hydroxyethyl)theophylline)
- Structure : Xanthine derivative with a hydroxyethyl group.
- Properties : Enhanced solubility compared to theophylline; molecular weight = 224.2 g/mol.
- Applications : Bronchodilator in respiratory therapeutics.
- Key Difference: Heterocyclic core directs pharmacological activity, unlike the aromatic amine system in this compound .
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